N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine
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Overview
Description
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine is a synthetic organic compound that features a pyrazole ring substituted with methoxy and dimethyl groups, linked to a pyridine ring via an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine typically involves the alkylation of 5-methoxy-1,3-dimethylpyrazole with a suitable pyridine derivative. The reaction conditions often include the use of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry
Mechanism of Action
The mechanism of action of N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The pyrazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-dimethylpyrazole
- N-(3,7-dimethylocta-2,6-dienyl)-1,3-dimethyl-1H-pyrazol-5-amine
- 4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol
Uniqueness
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a pyridine ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-13(14(19-3)18(2)17-11)10-15-9-7-12-6-4-5-8-16-12/h4-6,8,15H,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIZXHLZRMEJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CNCCC2=CC=CC=N2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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